Azaindole derivative 2
Description
Chemical Background and Structural Significance of Azaindole Scaffolds
Azaindoles are nitrogen-rich heterocyclic compounds characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. The substitution patterns of nitrogen atoms within the six-membered ring define four positional isomers: 4-, 5-, 6-, and 7-azaindoles (Figure 1). These isomers exhibit distinct electronic properties due to variations in π-electron distribution and lone-pair interactions. For instance, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has a pKa of 4.59, rendering it more acidic than its isomers, such as 5-azaindole (pKa = 8.26) and 6-azaindole (pKa = 7.95). This acidity arises from the stabilization of the conjugate base through delocalization of the negative charge across the pyridine ring.
The azaindole scaffold’s significance lies in its bioisosteric relationship with indole, where the replacement of a carbon atom with nitrogen enhances solubility and modulates binding interactions. For example, azaindoles exhibit lower log P values compared to indoles, reducing hydrophobicity and improving pharmacokinetic profiles. This compound leverages these properties through substitutions at the C-3 position, which optimize hydrogen-bonding capabilities and steric compatibility with target proteins.
Table 1: Comparative Properties of Azaindole Isomers
| Isomer | pKa | log P | Aqueous Solubility (log S) |
|---|---|---|---|
| 4-azaindole | 6.94 | 1.2 | -2.1 |
| 5-azaindole | 8.26 | 1.5 | -1.8 |
| 6-azaindole | 7.95 | 1.4 | -1.9 |
| 7-azaindole | 4.59 | 0.9 | -1.3 |
Data derived from computational models and experimental measurements.
Historical Development of Azaindole Derivatives in Medicinal Chemistry
The exploration of azaindoles in drug discovery began in the late 20th century, driven by their structural similarity to purine bases. Early studies focused on 7-azaindole due to its ability to mimic adenosine in kinase binding pockets, forming dual hydrogen bonds with hinge-region residues. This property was exploited in the development of kinase inhibitors such as aminopyrazole-based compounds, which showed efficacy in cancer models by disrupting ATP-binding sites.
A pivotal advancement occurred with the introduction of one-pot, three-component synthesis methods, enabling rapid diversification of azaindole derivatives. For instance, Vilches-Herrera et al. demonstrated the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds to yield carbocyclic-fused 7-azaindoles (Figure 2). This method facilitated the production of libraries of derivatives for high-throughput screening, accelerating the identification of lead compounds with antiviral and antitumor activities.
Recent applications include this compound’s role in SARS-CoV-2 therapeutics. Molecular dynamics simulations revealed that derivative ASM-7, a 7-azaindole analog, binds to the S1-RBD-hACE2 interface, destabilizing viral entry mechanisms. Such breakthroughs underscore the scaffold’s adaptability in addressing emergent health crises.
Positional Isomerism and Functional Group Variations in Azaindole Systems
Positional isomerism in azaindoles dictates their chemical reactivity and biological interactions. The electron-deficient nature of the pyridine ring in 7-azaindole facilitates electrophilic substitution at C-3, while N-1 alkylation enhances metabolic stability. For example, 1-propyl-2-azaindole, a structural analog of this compound, exhibits increased lipophilicity (log P = 2.1) compared to its parent scaffold, enabling enhanced blood-brain barrier penetration.
Functional group variations further modulate bioactivity. Halogenation at C-4 of 7-azaindole introduces steric bulk, which can hinder off-target interactions while maintaining affinity for kinase targets. Conversely, the introduction of cyano groups at C-5 enhances hydrogen-bond acceptor strength, critical for inhibiting microtubule polymerization in cancer cells.
Figure 2: Synthetic Pathway for 7-Azaindole Derivatives
- N-Oxidation : 7-azaindole → N-oxide intermediate (using H₂O₂ in THF).
- Halogenation : N-oxide → 4-chloro-7-azaindole (using POCl₃).
- Cyclocondensation : With aldehydes and active methylene compounds → carbocyclic-fused derivatives.
This synthetic flexibility allows precise tuning of azaindole derivatives for target-specific applications, exemplified by this compound’s optimized binding to tubulin and viral spike proteins.
Properties
Molecular Formula |
C25H21F3N4O3 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H21F3N4O3/c1-14-6-7-19(31-23(33)15-4-3-5-18(8-15)25(26,27)28)10-17(14)12-29-20-9-16-11-21(24(34)35-2)32-22(16)30-13-20/h3-11,13,29H,12H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
QERVGYYPIGRNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)CNC3=CN=C4C(=C3)C=C(N4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azaindole derivatives typically involves the construction of the pyridine and pyrrole rings followed by their fusion. Another approach involves the use of Suzuki coupling reactions, where halogenated azaindoles are coupled with boronic acids to yield the desired derivatives .
Industrial Production Methods: Industrial production of azaindole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Suzuki-Miyaura Coupling and Cyclization
The Suzuki-Miyaura reaction is a cornerstone for constructing azaindoles. For example, chloroamino-N-heterocycles undergo coupling with (2-ethoxyvinyl)borolane, followed by acetic acid-catalyzed cyclization to yield 1,3- or 1,3,6-substituted 7-azaindoles . Another approach involves palladium-catalyzed coupling of 2-amino-3-iodopyridine with alkynes, followed by C-N cyclization using 18-crown-6 to afford 2-substituted 7-azaindoles in good yields .
| Method | Key Steps | Yields | References |
|---|---|---|---|
| Suzuki-Miyaura + Cyclization | Coupling → Acetic acid cyclization | 75%–80% | |
| Pd-catalyzed coupling + C-N cyclization | Alkyne coupling → Crown-6-mediated cyclization | 60%–70% |
Sonogashira Coupling and C-N Cyclization
Sonogashira reactions are widely used for azaindole synthesis. Site-selective Pd-catalyzed coupling of 3,4-dibromopyridine with alkynes, followed by tandem C-N coupling and cyclization, yields 6-azaindoles . For example, 3,4-dibromopyridine reacts with phenylacetylene and amines to form 6-azaindoles via sequential coupling and cyclization .
| Method | Key Steps | Yields | References |
|---|---|---|---|
| Pd-catalyzed Sonogashira + C-N coupling | Alkyne coupling → Amination → Cyclization | 80%–90% |
Reductive Alkylation and Sonogashira-Indolization
A one-pot process combines reductive alkylation of o-chloroarylamines with copper-free Sonogashira alkynylation and base-mediated indolization. This method directly provides N-alkylazaindoles and indoles without isolation of intermediates .
Silver-Catalyzed Cyclization
Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines efficiently produces 7-azaindoles or indoles. This method avoids strong acid/base catalysts and requires hydrogen bonding between water and substrates for reactivity .
Methylenation via Microwave Irradiation
A catalyst-free method uses aqueous formaldehyde under microwave irradiation to methylenate N-methyl-7-azaindoles. Optimized conditions (120 °C, 15 min) achieve yields up to 80% .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Methylenation | Microwave, 120 °C, 50% w/w HCHO | 72%–80% |
Rhodium-Catalyzed Cascade Reactions
Rhodium(III)-catalyzed double C–H activation/cyclization of azaindoles with diazo compounds generates π-conjugated derivatives. This method enables rapid access to complex structures without isolating intermediates .
Research Findings and Efficiency
-
Diverse Substituents : Methods like Suzuki-Miyaura and Sonogashira enable the introduction of aryl, alkyne, and alkyl groups at specific positions (e.g., 2-, 5-, or 7-azaindoles) .
-
Yield Optimization : Microwave-assisted methylenation (80% yield) and silver-catalyzed cyclization (high yields) highlight efficient protocols.
-
Catalyst Flexibility : Pd-based catalysts dominate, but rhodium and silver offer alternatives for specialized transformations .
Scientific Research Applications
Azaindole derivative 2 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Acts as a kinase inhibitor, modulating various biological processes and pathways.
Industry: Employed in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of azaindole derivative 2 involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Azaindole Derivatives
Anti-Tuberculosis Agents
Azaindole derivative 2 outperforms or complements other DprE1 inhibitors in potency and selectivity:
Key Insight : The 1,4-azaindole scaffold in derivative 2 optimizes DprE1 binding while avoiding off-target effects seen in 7-azaindole-based kinase inhibitors.
Anti-Cancer Agents
This compound’s structural analogs show diverse mechanisms but differ in selectivity and resistance profiles:
Key Insight : While 7-azaindole derivatives dominate kinase targeting (e.g., PI3Kγ, CDKs), 1,4-azaindole derivative 2’s anti-TB specificity highlights isomer-dependent bioactivity.
Antiviral and Antimicrobial Agents
Azaindole derivatives vary widely in viral and microbial targeting:
Key Insight : The 7-azaindole isomer is critical for antiviral activity due to hydrogen-bond interactions with viral targets (e.g., PB2 cap-binding site).
Selectivity and Structural Insights
- Selectivity Challenges: Azaindole derivatives like those targeting amyloids show moderate selectivity over Aβ but none over tau, limiting neurological applications.
- SAR Trends: The azaindole core is essential for potency; substitutions (e.g., 5-amino in Trypanosoma inhibitors) often reduce activity. Reversibility (e.g., CM01/CM02’s tubulin binding) enhances therapeutic controllability. Electron-deficient azaindole units (e.g., derivative 4 in hypochlorite probes) improve detection limits by modulating phenolic acidity.
Table 1: Pharmacokinetic and Efficacy Profiles
| Property | This compound | CM01/CM02 | VX-787 |
|---|---|---|---|
| logD | <2 | ~3.5 (estimated) | N/A |
| Aqueous Solubility | >100 µM | Low | Moderate |
| In Vivo Model Efficacy | BALB/c TB model | Chicken xenograft | Murine influenza |
| Selectivity | High (DprE1) | Moderate (tubulin) | High (PB2) |
Q & A
Q. What experimental models are commonly used to evaluate the anti-proliferative effects of Azaindole derivative 2 in hepatocellular carcinoma (HCC)?
Methodological Answer: In vitro models typically employ HCC cell lines (e.g., HEPG2, SNU-398) treated with this compound at concentrations ranging from 2–20 μM. Proliferation is assessed via MTT assays or flow cytometry, with dose-dependent inhibition observed at ≥8 μM. Ki67 and PCNA expression levels are quantified via Western blot or immunofluorescence to confirm anti-proliferative effects . For in vivo validation, xenograft mouse models are used, with tumor volume measurements and post-treatment KIFC1 expression analysis via qPCR and immunohistochemistry .
Q. How is the mechanism of action (MOA) of this compound investigated in cancer research?
Methodological Answer: The MOA is studied through target validation assays. For example, KIFC1 (kinesin family member C1) knockdown via siRNA is performed to confirm its role in this compound-mediated proliferation inhibition. mRNA and protein expression levels of KIFC1 are measured using qPCR and Western blot in treated vs. untreated cells. Functional assays, such as microtubule polymerization tests, are combined with structural analyses (e.g., X-ray crystallography of derivative 2 bound to MAP4K1) to elucidate binding interactions .
Q. What statistical methods are recommended to validate the significance of this compound's effects in preclinical studies?
Methodological Answer: Data should be presented as mean ± SEM, with significance determined via Student’s t-test (for two groups) or ANOVA (for multiple groups). Dose-response curves are analyzed using nonlinear regression models (e.g., GraphPad Prism). For cell cycle analysis, flow cytometry data are quantified with software like FlowJo, and histograms are compared using Kolmogorov-Smirnov tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models or cell lines?
Methodological Answer: Contradictions may arise from differential target expression (e.g., KIFC1 levels vary between cell lines). To address this:
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
Methodological Answer: Structural optimization involves:
- Introducing solubilizing groups (e.g., PEGylation) to enhance bioavailability.
- Conducting metabolic stability assays in liver microsomes to identify vulnerable sites for modification.
- Performing in vivo PK studies in rodents, measuring plasma half-life (t1/2), Cmax, and AUC via LC-MS/MS. Co-administration with cytochrome P450 inhibitors can assess metabolic pathways .
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this?
Methodological Answer: Derivative 2’s ability to bypass MDR is tested using resistant cell lines (e.g., P-gp overexpressing models). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) evaluates P-gp inhibition. Cell cycle analysis (G2/M arrest) and apoptosis assays (Annexin V/PI staining) confirm cytostatic effects independent of common resistance mechanisms. Comparative studies with taxanes or vinca alkaloids highlight mechanistic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
